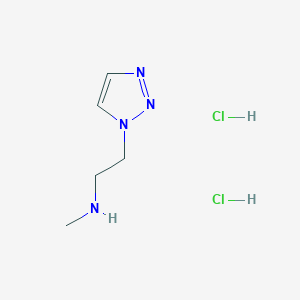

1-(2-甲基吡啶-4-基)吡咯烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

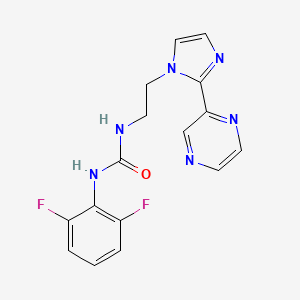

The compound 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol is a chemical structure that can be synthesized through various methods involving the condensation and cyclization of different starting materials. The synthesis of related pyrrolidine derivatives has been explored in several studies, which provide insights into the potential pathways for creating such compounds. For instance, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol .

Synthesis Analysis

The synthesis of related compounds involves a variety of methods. One approach is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces different substituents at the C-2 position, such as hydroxy groups, and achieves a trans relationship between the C-2 and C-3 substituents . Another method involves a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to pyrrolylpyridinium salts and their subsequent reduction to give related pyrrolidine derivatives . These methods could potentially be modified to synthesize the target compound.

Molecular Structure Analysis

Computational studies have provided a perspective on the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base compounds. For example, the analysis of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has revealed insights into the most stable tautomeric forms, NMR spectral analysis, and the nature of bonding and anti-bonding behavior . These computational approaches could be applied to understand the molecular structure of 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can be influenced by the presence of substituents and the overall molecular structure. For instance, the synthesis and study of 1-(pyridin-2-yl amino)methyl napthalene-2-ol have shown the importance of intermolecular hydrogen bonding interactions, which could affect the reactivity of the compound . Similarly, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species have been shown to be significantly influenced by intramolecular OH⋯N hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be characterized through various spectroscopic and analytical techniques. The crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, has been determined through single-crystal X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds and a supramolecular structure . Additionally, the regioselectivity in the reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has been studied, which could inform the synthesis and properties of 1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol .

科学研究应用

涉及类似吡啶基结构的另一条研究途径是2,6-双(吡唑基)吡啶和相关配体的合成和配位化学,它们已在制备用于生物传感的发光镧系化合物和表现出不寻常的热和光化学自旋态转变的铁配合物中找到应用。这些应用强调了吡啶基配体在为特定科学应用定制材料特性的多功能性和实用性(M. Halcrow, 2005)。

此外,[Ag(2-氨基-3-甲基吡啶)(2)]NO(3)和[Ag(吡啶-2-甲酸亚胺)NO(3)]化合物的合成和表征突出了吡啶基化合物的潜在抗菌活性。这些配合物已对特定的细菌菌株和酵母菌白色念珠菌表现出相当大的活性,表明在抗菌疗法中具有潜在的应用。此外,它们与DNA的相互作用,如通过电泳迁移研究所示,表明在遗传物质相互作用中可能发挥作用,这可以在各种生物技术和医学应用中得到利用(M. Abu-Youssef et al., 2010)。

作用机制

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with various targets, including enzymes and receptors .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a similar pyrrolidine structure have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

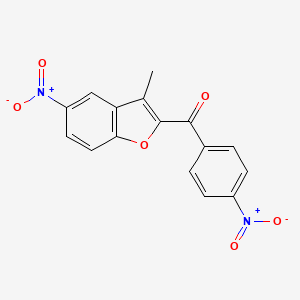

IUPAC Name |

1-(2-methylpyridin-4-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-9(2-4-11-8)12-5-3-10(13)7-12/h2,4,6,10,13H,3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHOPTYQJINWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)